(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone
Description
(6,7-Dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is a complex organic compound that features both isoquinoline and nitrophenyl groups
Properties
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(4,5-dimethoxy-2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c1-26-15-7-11-5-6-21-19(12(11)8-16(15)27-2)20(23)13-9-17(28-3)18(29-4)10-14(13)22(24)25/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPOSDABMOWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942478 | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20323-72-2 | |
| Record name | NSC146066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the reaction of 6,7-dimethoxy-1-isoquinoline with 4,5-dimethoxy-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline and nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6,7-Dimethoxy-3,4-dihydroisoquinoline): Similar in structure but lacks the nitrophenyl group.
(6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone: Contains a triazole ring instead of a nitrophenyl group.
Uniqueness
(6,7-Dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the presence of both isoquinoline and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
